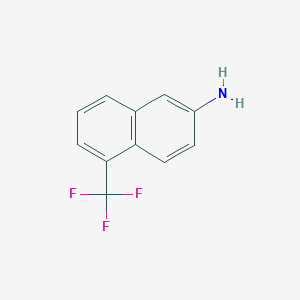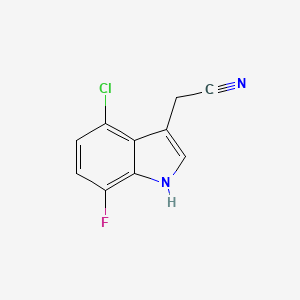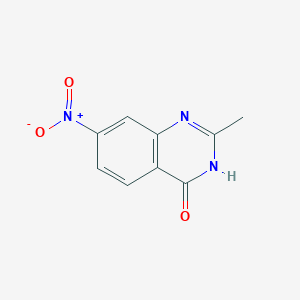
2-(p-Tolyl)-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Tolyl)-2H-indazole is an organic compound that belongs to the indazole family. Indazoles are bicyclic heterocycles containing a benzene ring fused to a pyrazole ring. The presence of the p-tolyl group (a benzene ring substituted with a methyl group at the para position) enhances the compound’s chemical properties and potential applications. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
2-(p-Tolyl)-2H-indazole can be synthesized through several methods. One common synthetic route involves the cyclization of hydrazones derived from p-tolylhydrazine and ortho-substituted benzaldehydes. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. For example, the reaction can be carried out in the presence of acetic acid or sulfuric acid as a catalyst, with the reaction mixture being heated to promote the formation of the indazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity.
化学反応の分析
Types of Reactions
2-(p-Tolyl)-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., in the presence of a base or acid catalyst).
Major Products Formed
Oxidation: Formation of indazole-3-oxide or quinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various functional groups such as halides, alkyl, or sulfonyl groups.
科学的研究の応用
2-(p-Tolyl)-2H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-(p-Tolyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Indazole: The parent compound of 2-(p-Tolyl)-2H-indazole, lacking the p-tolyl group.
2-Phenyl-2H-indazole: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(p-Methoxyphenyl)-2H-indazole: Contains a p-methoxyphenyl group instead of a p-tolyl group.
Uniqueness
This compound is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The methyl group in the p-tolyl moiety can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets. This structural feature can also affect the compound’s electronic properties, making it suitable for specific applications in material science and medicinal chemistry.
特性
CAS番号 |
3682-73-3 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC名 |
2-(4-methylphenyl)indazole |
InChI |
InChI=1S/C14H12N2/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15-16/h2-10H,1H3 |
InChIキー |
NLTYZIXSXVXCKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=C3C=CC=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)











